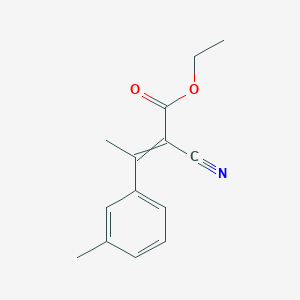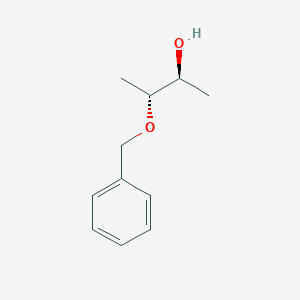
Bismuth-oxygen
Overview
Description
Bismuth-oxygen compounds are a group of chemical compounds that consist of bismuth and oxygen atoms. These compounds are known for their unique properties and have been extensively studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. This compound compounds include bismuth oxides, bismuth oxyhalides, and other related compounds. They exhibit interesting chemical and physical properties, such as high thermal stability, photocatalytic activity, and low toxicity, making them suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth-oxygen compounds can be synthesized using various methods, including hydrothermal synthesis, sol-gel methods, and solid-state reactions. One common method is the hydrothermal synthesis, which involves reacting bismuth precursors with oxygen sources under high temperature and pressure conditions. For example, bismuth oxide (Bi2O3) can be synthesized by reacting bismuth nitrate (Bi(NO3)3) with sodium hydroxide (NaOH) in an aqueous solution, followed by heating the mixture in an autoclave at elevated temperatures .
Another method is the sol-gel process, where bismuth precursors are dissolved in a solvent to form a sol, which is then gelled and dried to obtain the desired this compound compound. This method allows for precise control over the composition and morphology of the final product .
Industrial Production Methods
In industrial settings, this compound compounds are typically produced through large-scale solid-state reactions. For instance, bismuth oxide can be produced by heating bismuth metal in the presence of oxygen at high temperatures. This process involves the direct oxidation of bismuth metal to form bismuth oxide, which can then be purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Bismuth-oxygen compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of bismuth and the specific conditions under which the reactions occur.
-
Oxidation: : Bismuth metal reacts with oxygen to form bismuth oxide (Bi2O3). This reaction occurs at elevated temperatures and results in the formation of a yellow trioxide . [ 4 \text{Bi} + 3 \text{O}_2 \rightarrow 2 \text{Bi}_2\text{O}_3 ]
-
Reduction: : Bismuth oxide can be reduced to bismuth metal using reducing agents such as hydrogen gas (H2) or carbon monoxide (CO). This reaction typically occurs at high temperatures . [ \text{Bi}_2\text{O}_3 + 3 \text{H}_2 \rightarrow 2 \text{Bi} + 3 \text{H}_2\text{O} ]
-
Substitution: : this compound compounds can undergo substitution reactions with halogens to form bismuth oxyhalides. For example, bismuth oxide reacts with hydrochloric acid (HCl) to form bismuth oxychloride (BiOCl) . [ \text{Bi}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{BiOCl} + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound compounds include bismuth nitrate, sodium hydroxide, hydrogen gas, carbon monoxide, and hydrochloric acid. The reaction conditions typically involve high temperatures and, in some cases, high pressures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound compounds include bismuth oxide (Bi2O3), bismuth metal (Bi), and bismuth oxyhalides (e.g., BiOCl). These products have various applications in different fields due to their unique properties .
Scientific Research Applications
Bismuth-oxygen compounds have a wide range of scientific research applications, including:
-
Chemistry: : this compound compounds are used as catalysts in various chemical reactions, such as the oxidation of organic compounds and the synthesis of fine chemicals .
-
Biology: : this compound compounds have been studied for their antimicrobial properties and are used in the development of antibacterial agents .
-
Medicine: : this compound compounds are used in the treatment of gastrointestinal disorders, such as peptic ulcers, due to their ability to inhibit the growth of Helicobacter pylori .
-
Industry: : this compound compounds are used in the production of pigments, ceramics, and electronic materials due to their high thermal stability and unique optical properties .
Mechanism of Action
The mechanism of action of bismuth-oxygen compounds varies depending on their specific application. In the case of antimicrobial activity, this compound compounds disrupt essential pathways in pathogens, such as damaging oxidative defense systems and inhibiting key enzymes . In catalytic applications, this compound compounds facilitate chemical reactions by providing active sites for the reactants to interact and undergo transformation .
Comparison with Similar Compounds
Bismuth-oxygen compounds can be compared with other similar compounds, such as antimony-oxygen and arsenic-oxygen compounds. While all three elements belong to the same group in the periodic table and share some chemical properties, this compound compounds are generally less toxic and more environmentally friendly compared to their antimony and arsenic counterparts . Additionally, this compound compounds exhibit unique properties, such as high X-ray attenuation and photocatalytic activity, which make them particularly suitable for biomedical and industrial applications .
List of Similar Compounds
-
Antimony-oxygen compounds: : These compounds include antimony trioxide (Sb2O3) and antimony pentoxide (Sb2O5), which are used in flame retardants and catalysts .
-
Arsenic-oxygen compounds: : These compounds include arsenic trioxide (As2O3) and arsenic pentoxide (As2O5), which are used in pesticides and wood preservatives .
-
Lead-oxygen compounds: : These compounds include lead oxide (PbO) and lead dioxide (PbO2), which are used in batteries and pigments .
Properties
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylthio)phenoxy]-2-propanone](/img/structure/B8504728.png)

![3-Bromobenzo[b]thiophene-6-carbonitrile](/img/structure/B8504739.png)







![5-Bromo-3-isopropylbenzo[d]isoxazole](/img/structure/B8504797.png)

![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole](/img/structure/B8504816.png)

